Enpiroline

Description

The exact mass of the compound Enpirolina is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

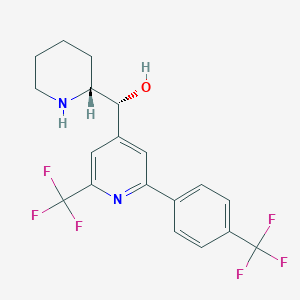

IUPAC Name |

(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVRKDMRZFCUEE-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66364-73-6 | |

| Record name | Enpiroline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENPIROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enpiroline's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline, an amino alcohol antimalarial agent, has demonstrated significant efficacy against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, drawing parallels with related quinoline-containing compounds. The primary mode of action is hypothesized to be the disruption of heme detoxification in the parasite's digestive vacuole, leading to the accumulation of toxic free heme. Evidence also suggests potential secondary targets, including the inhibition of protein synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the proposed molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continued exploration of novel antimalarial compounds and a deeper understanding of their mechanisms of action. This compound, a synthetic amino alcohol, has shown promise due to its activity against chloroquine-resistant parasites. Structurally, it shares key features with cinchona alkaloids like quinine (B1679958) and other synthetic antimalarials such as mefloquine (B1676156) and halofantrine, suggesting a potentially related mode of action. This guide synthesizes the available data to provide a comprehensive overview of this compound's antimalarial properties at the molecular level.

Proposed Mechanism of Action

The prevailing hypothesis for this compound's antimalarial activity centers on its ability to interfere with the parasite's critical heme detoxification pathway within the acidic digestive vacuole.

Inhibition of Hemozoin Biocrystallization

During its intraerythrocytic stage, P. falciparum digests host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies heme by polymerizing it into an inert, crystalline structure called hemozoin. Amino alcohol antimalarials like this compound are thought to accumulate in the digestive vacuole and inhibit this polymerization process. This leads to a buildup of free heme, which is toxic to the parasite through the generation of reactive oxygen species and the destabilization of membranes, ultimately causing parasite death.[1]

Recent studies have shown that this compound exhibits a 20.3% inhibition of β-hematin (the synthetic equivalent of hemozoin) formation in vitro.[1] While this is less potent than the inhibition observed with chloroquine (B1663885) (86.9%), it suggests that interference with heme detoxification is a component of its mechanism of action.[1]

Caption: Proposed mechanism of this compound action via inhibition of hemozoin formation.

Potential Secondary Mechanisms

The relatively modest in vitro inhibition of hemozoin formation by this compound suggests that other mechanisms may contribute to its antimalarial activity. Given its structural similarity to mefloquine, which has been shown to inhibit protein synthesis by targeting the parasite's 80S ribosome, it is plausible that this compound may have a similar secondary target. However, direct evidence for this compound binding to the P. falciparum ribosome is currently lacking.

Quantitative Data on In Vitro Activity

The efficacy of this compound has been quantified against various strains of P. falciparum. The following tables summarize the available data on its 50% inhibitory concentration (IC50) and its ability to inhibit β-hematin formation, with comparisons to other relevant antimalarials.

Table 1: In Vitro Activity (IC50) of this compound and Analogs against P. falciparum Strains

| Compound | Strain | IC50 (nM) | Reference |

| This compound | W2 (chloroquine-resistant) | 11.5 | [1] |

| 3D7 (chloroquine-susceptible) | 21.6 | [1] | |

| Mefloquine | W2 (chloroquine-resistant) | 31.8 | [1] |

| 3D7 (chloroquine-susceptible) | 79.7 | [1] | |

| Chloroquine | W2 (chloroquine-resistant) | 198.8 | [1] |

| 3D7 (chloroquine-susceptible) | 75.9 | [1] |

Table 2: Inhibition of β-Hematin Formation by this compound and Analogs

| Compound | Inhibition of β-Hematin Formation (%) | Reference |

| This compound | 20.3 | [1] |

| Mefloquine | 6-70 (variable reports) | [1] |

| Chloroquine | 86.9 | [1] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a suite of standardized in vitro assays. Detailed methodologies for key experiments are provided below.

In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

Caption: Workflow for the SYBR Green I-based drug susceptibility assay.

Methodology:

-

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2). Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Drug Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

-

Incubation: Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to the drug-containing wells and incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: The plate is frozen at -80°C to lyse the erythrocytes. After thawing, lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: Fluorescence intensity, which is proportional to the amount of parasitic DNA, is plotted against drug concentration. The IC50 value is calculated using a non-linear regression model.

β-Hematin Formation Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052) in a cell-free system.

Methodology:

-

Reaction Mixture: In a 96-well plate, a solution of hemin chloride in dimethyl sulfoxide (B87167) (DMSO) is mixed with the test compound (this compound) at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by adding an acetate (B1210297) buffer (pH 4.8) to simulate the acidic environment of the digestive vacuole.

-

Incubation: The plate is incubated at 37°C for 24 hours with shaking to promote β-hematin formation.

-

Quantification: After incubation, the plate is centrifuged, and the supernatant is removed. The remaining pellet, containing the β-hematin, is washed with DMSO to remove any unreacted hemin. The pellet is then dissolved in a solution of NaOH.

-

Absorbance Reading: The absorbance of the dissolved β-hematin solution is measured at 405 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the absorbance of the control wells (without the compound).

Hemoglobin Digestion Assay

This assay measures the breakdown of hemoglobin by the parasite, a process that can be inhibited by some antimalarial drugs.

Methodology:

-

Parasite Preparation: Trophozoite-stage parasites are isolated from infected erythrocytes by saponin (B1150181) lysis.

-

Incubation with Labeled Hemoglobin: The isolated parasites are incubated with radiolabeled (e.g., [³H]-leucine) or fluorescently labeled hemoglobin in an acidic buffer (pH 5.0) to mimic the digestive vacuole.

-

Separation of Digestion Products: After incubation, the reaction is stopped, and undigested hemoglobin is precipitated with trichloroacetic acid (TCA).

-

Quantification: The mixture is centrifuged, and the radioactivity or fluorescence in the TCA-soluble supernatant, which represents the digested hemoglobin fragments, is measured.

-

Inhibition Analysis: The assay is performed in the presence and absence of this compound to determine its effect on hemoglobin degradation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's primary mechanism of action against P. falciparum involves the disruption of heme detoxification within the parasite's digestive vacuole, a mechanism shared with other quinoline-containing antimalarials. However, its lower in vitro hemozoin inhibition activity compared to chloroquine, despite its potent antimalarial efficacy, points towards the possibility of additional molecular targets.

Future research should focus on:

-

Target Deconvolution: Utilizing techniques such as chemical proteomics and thermal shift assays to definitively identify the molecular targets of this compound within the parasite.

-

Ribosome Binding Studies: Investigating the potential interaction of this compound with the P. falciparum 80S ribosome to confirm or refute a secondary mechanism of protein synthesis inhibition.

-

Resistance Mechanism Studies: Selecting for this compound-resistant parasite lines in vitro to identify potential resistance-conferring mutations, which can provide further insight into its mode of action.

A comprehensive understanding of this compound's mechanism of action will be invaluable for the rational design of next-generation antimalarials that can overcome existing drug resistance and contribute to the global effort to eradicate malaria.

References

Enpiroline: A Technical Overview of a Potent Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline (also known as WR-180,409) is a synthetic amino alcohol derivative that has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available in vitro efficacy data for this compound. While specific signaling pathways for this compound have not been fully elucidated, this document will detail the established mode of action for amino alcohol antimalarials. Furthermore, leveraging available data on its diastereomer, epi-enpiroline, this guide presents detailed experimental protocols for assays relevant to drug development, including apoptosis, clonogenic, and in vivo xenograft studies.

Chemical Structure and Properties

This compound is a chiral molecule with two stereocenters, existing as a pair of enantiomers. Its chemical identity is well-characterized.

Chemical Name: (R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol[1]

Molecular Formula: C₁₉H₁₈F₆N₂O[1][2]

Molecular Weight: 404.35 g/mol [3]

SMILES: C1CCN--INVALID-LINK----INVALID-LINK--O[1]

CAS Number: 66364-73-6[1]

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈F₆N₂O | [1][2] |

| Molecular Weight | 404.35 g/mol | [3] |

| IUPAC Name | (R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinyl]methanol | [1] |

| SMILES | C1CCN--INVALID-LINK----INVALID-LINK--O | [1] |

| CAS Number | 66364-73-6 | [1] |

Mechanism of Action

As an amino alcohol antimalarial, this compound's mechanism of action is believed to be analogous to that of other drugs in its class, such as quinine (B1679958) and mefloquine (B1676156). The primary target of these compounds is the detoxification of heme within the malaria parasite.

During its intraerythrocytic stage, Plasmodium falciparum digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Amino alcohol antimalarials are thought to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.

In Vitro Antimalarial Activity

A study by Basco et al. (1992) evaluated the in vitro activity of the enantiomers of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. The study concluded that for each strain, the corresponding enantiomers exhibited similar activities. The enantiomers of halofantrine (B180850) were the most active, followed by the enantiomers of mefloquine and then this compound. While the specific IC50 values were not detailed in the abstract, the study provides a comparative context for this compound's potency.

Synthesis

Experimental Protocols for Preclinical Evaluation (Adapted from Epi-enpiroline Studies)

The following protocols are adapted from a study on epi-enpiroline, a diastereomer of this compound, which investigated its potential as an anti-cancer agent. These methods are provided as a guide for researchers wishing to conduct similar preclinical evaluations of this compound. It is important to note that the optimal conditions for these assays may vary for this compound and should be determined empirically.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time.

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analyze the samples by flow cytometry.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

Materials:

-

6-well plates

-

Crystal Violet solution

-

Paraformaldehyde (PFA)

Protocol:

-

Seed a low density of cells in 6-well plates.

-

Treat with various concentrations of this compound for a defined period.

-

Remove the drug-containing medium and allow colonies to form over 1-2 weeks.

-

Fix the colonies with PFA and stain with crystal violet.

-

Count the number of colonies (typically >50 cells).

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG)

-

Tumor cells

-

Matrigel (optional)

-

Calipers

Protocol:

-

Inject a suspension of tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume regularly using calipers.

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

This compound is a promising antimalarial compound with a well-defined chemical structure and a mechanism of action consistent with other amino alcohol antimalarials. While detailed in vitro efficacy data and a specific synthesis protocol require further investigation of the primary literature, the information presented here provides a solid foundation for researchers and drug development professionals. The provided experimental protocols, adapted from studies on its diastereomer, offer a valuable starting point for the preclinical evaluation of this compound's therapeutic potential. Future research should focus on elucidating its specific signaling pathway interactions and further characterizing its pharmacokinetic and pharmacodynamic profiles.

References

- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Enpiroline and Epi-enprioline: A Tale of Two Stereoisomers from Antimalarial Research to Neuroblastoma Therapy

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action

Introduction

Enpiroline is a 4-pyridinemethanol (B147518) derivative originally developed and investigated as a potent antimalarial agent, particularly against emerging drug-resistant strains of Plasmodium falciparum. While its development for malaria did not lead to a widely marketed drug, the compound's scaffold has proven to be a valuable starting point for new therapeutic discoveries. In a significant turn of events, a diastereomer of this compound, named epi-enprioline, was recently identified as a promising candidate for the treatment of vincristine-resistant neuroblastoma, a challenging pediatric cancer. This technical guide provides a comprehensive overview of the discovery and development history of this compound as an antimalarial and the subsequent discovery and preclinical development of epi-enprioline as a potential anticancer agent.

This compound: An Antimalarial Agent from the Walter Reed Army Institute of Research

Discovery and Development History

This compound, also designated WR 180,409, was developed as part of the U.S. Army's antimalarial drug development program at the Walter Reed Army Institute of Research (WRAIR)[1][2]. This program was re-established in 1964 to address the growing threat of drug-resistant malaria[1]. This compound emerged from research into 4-pyridinemethanols, a class of compounds related to quinine[3].

Clinical investigations in the 1980s demonstrated the efficacy of this compound in treating multi-drug resistant P. falciparum infections. In a study with healthy, non-immune subjects infected with the Vietnam Smith isolate of P. falciparum, this compound was curative in single-day treatment regimens with a minimum curative dose of approximately 10 mg/kg body weight[3][4]. At this dose, the drug was well-tolerated and resulted in rapid clearance of parasitemia[3][4].

Antimalarial Activity

The antimalarial activity of this compound and its enantiomers has been evaluated against various strains of P. falciparum. The enantiomers of this compound exhibited similar in vitro activities against both chloroquine-susceptible and chloroquine-resistant strains[5].

| Strain | Enantiomer | IC50 (ng/mL) | IC50 (nM) |

| FCM29 (chloroquine-resistant) | (+) enantiomer | 10.8 ± 2.1 | 26.7 ± 5.2 |

| (-) enantiomer | 11.5 ± 2.9 | 28.4 ± 7.2 | |

| Nigerian (chloroquine-susceptible) | (+) enantiomer | 4.8 ± 1.5 | 11.9 ± 3.7 |

| (-) enantiomer | 5.2 ± 1.1 | 12.9 ± 2.7 | |

| Table 1: In vitro activity of this compound enantiomers against P. falciparum. Data from[5]. |

Mechanism of Action

The precise mechanism of action of this compound as an antimalarial agent is not fully elucidated but is believed to be similar to other quinoline-containing drugs like quinine (B1679958) and mefloquine. These compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally sequestered into an inert crystalline polymer called hemozoin. Quinolone-like drugs are proposed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.

Epi-enprioline: A New Hope for Vincristine-Resistant Neuroblastoma

Discovery through High-Throughput Screening

The discovery of epi-enprioline as a potential anti-cancer agent stemmed from a high-throughput screening of a library of 1360 small molecules from the National Cancer Institute (NCI) against a vincristine-resistant neuroblastoma cell line (Be2c-VCR)[6]. This screening identified 11 compounds that reduced cell survival by 50% or more. Among these hits, racemic epi-enprioline demonstrated the highest cytotoxic effect in a concentration-dependent manner[6].

Epi-enprioline is a diastereomer of this compound. While sharing the same chemical formula, the different stereochemistry results in a distinct three-dimensional structure and biological activity profile[6].

Preclinical In Vitro Activity

Epi-enprioline has shown significant cytotoxic activity against various vincristine-resistant neuroblastoma cell lines.

| Cell Line | Description | IC50 (µM) |

| SK-N-AS-VCR-20 | Vincristine-resistant neuroblastoma | 1.2 ± 0.7 |

| UKF-NB-4-VCR-50 | Vincristine-resistant neuroblastoma | 3.05 ± 0.7 |

| Table 2: IC50 values of epi-enprioline in vincristine-resistant neuroblastoma cell lines. Data from[6]. |

Treatment of vincristine-resistant neuroblastoma cells with epi-enprioline leads to a reduction in cell proliferation and an increase in cell death[6].

Preclinical In Vivo Efficacy

The anti-tumor activity of epi-enprioline was evaluated in a subcutaneous xenograft model using nude mice bearing tumors derived from vincristine-resistant neuroblastoma cells (VCR-20). Daily intra-tumoral administration of epi-enprioline at a dose of 10 mg/kg resulted in a significant reduction in tumor growth compared to the control group[7]. Epi-enprioline also demonstrated efficacy in an orthotopic neuroblastoma patient-derived xenograft model[6].

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Epi-enprioline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway[6]. This is supported by several key experimental findings:

-

Nuclear Condensation and Fragmentation: Treatment with epi-enprioline leads to an increase in the sub-G1 cell population, indicative of DNA fragmentation, a hallmark of apoptosis[6].

-

Phosphatidylserine (B164497) Externalization: Epi-enprioline treatment results in the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, another early apoptotic event[6].

-

Loss of Mitochondrial Membrane Potential: A key step in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Epi-enprioline treatment causes a significant loss of ΔΨm in neuroblastoma cells[6].

-

Caspase Activation: The mitochondrial pathway culminates in the activation of a cascade of proteases called caspases. Epi-enprioline treatment leads to the cleavage and activation of caspase-3, a key executioner caspase[8]. The activation of the initiator caspase-9 is a preceding event in this pathway[9][10][11].

The proposed signaling pathway for epi-enprioline-induced apoptosis is as follows: Epi-enprioline acts as a cellular stressor, leading to the activation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. These proteins then translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. While the direct interaction of epi-enprioline with Bcl-2 family proteins has not been explicitly demonstrated, the observed downstream events are consistent with their involvement[12][13][14][15][16].

Caption: Proposed mitochondrial apoptosis pathway induced by epi-enprioline.

Experimental Protocols

High-Throughput Screening for Identification of Epi-enprioline

The initial discovery of epi-enprioline's anti-cancer activity was made through a high-throughput screening assay.

-

Cell Line: Vincristine-resistant human neuroblastoma cell line Be2c-VCR (VCR-20).

-

Compound Library: 1360 small molecules from the National Cancer Institute (NCI).

-

Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

VCR-20 cells were seeded in 96-well plates.

-

Cells were treated with 10 µM of each small molecule or DMSO (control) for 48 hours.

-

MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals were solubilized, and the absorbance was measured to determine cell viability.

-

Hits were identified as compounds that reduced cell viability by 50% or more compared to the DMSO control.

-

-

Follow-up: Identified hits were further tested in concentration-dependent cell survival assays to confirm their activity[6].

References

- 1. Drug Discovery and Development - Malaria - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Research and Development for New Antimalarial Drugs - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the 4-pyridinemethanol WR 180,409 (this compound) in the treatment of induced Plasmodium falciparum infections in healthy, non-immune subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of epi-Enprioline as a Novel Drug for the Treatment of Vincristine Resistant Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Pilot Randomised Trial of Induced Blood-Stage Plasmodium falciparum Infections in Healthy Volunteers for Testing Efficacy of New Antimalarial Drugs | PLOS One [journals.plos.org]

- 9. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Regulation of Bax and Bak by Anti-apoptotic Bcl-2 Family Proteins Bcl-B and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Antiapoptotic Bcl-2 family proteins BCL-xL and MCL-1 integrate neural progenitor survival and proliferation during postnatal cerebellar neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1’s inhibitory effect on Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proapoptotic Bak is sequestered by Mcl-1 and Bcl-xL, but not Bcl-2, until displaced by BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Enpiroline: A Comprehensive Technical Review of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is an aryl amino alcohol derivative that has been investigated for its therapeutic potential as both an antimalarial and antischistosomal agent. As a member of the same chemical class as quinine (B1679958) and mefloquine, its mechanism of action is believed to involve the disruption of essential metabolic pathways in these parasites. This technical guide provides a detailed overview of the current understanding of this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, drawing from available preclinical and in vitro studies. The information is presented to support further research and development efforts related to this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in murine models, providing insights into its absorption, distribution, and elimination. Notably, studies have investigated the impact of Schistosoma mansoni infection on the drug's disposition, revealing significant alterations in its pharmacokinetic parameters.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the key pharmacokinetic parameters of this compound in both uninfected and S. mansoni-infected mice following a single oral dose of 200 mg/kg.

| Parameter | Uninfected Mice | S. mansoni-Infected Mice |

| Cmax (ng/mL) | 5,746 | 7,641 |

| Tmax (h) | Not specified in source | Not specified in source |

| AUC₀-∞ (ng·h/mL) | Value increased 2-fold in infected mice | Value increased 2-fold in infected mice |

| t½ (h) | Value increased in infected mice | Value increased in infected mice |

| [1] |

Experimental Protocols: Pharmacokinetic Studies in Mice

Study Design: Pharmacokinetic studies were conducted in two cohorts of NMRI mice: one chronically infected with S. mansoni and a second uninfected control group.[1]

Drug Formulation and Administration: this compound was prepared as a water-based suspension in 7% (v/v) Tween 80 and 3% (v/v) ethanol (B145695) three hours prior to administration. A single oral dose of 200 mg/kg of body weight was administered to mice via gavage.[1]

Sample Collection: Groups of three mice were sacrificed at selected time points post-treatment (1, 2, 4, 8, 12, 24, 48, 72, or 168 hours). Blood samples were collected for plasma analysis.[1]

Analytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography (HPLC) method.[1]

Pharmacokinetic Analysis: The mean plasma concentration at each time point was plotted against time to generate plasma concentration-time profiles. Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the concentration-time curve from time zero to infinity (AUC₀-∞), and terminal elimination half-life (t½), were determined by noncompartmental analysis.[1]

Pharmacodynamics

The pharmacodynamic properties of this compound have been evaluated against both Plasmodium falciparum (the causative agent of malaria) and Schistosoma mansoni.

Antimalarial Activity

In vitro studies have demonstrated the activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.

| P. falciparum Strain | IC₅₀ (ng/mL) |

| FcB1 (Chloroquine-resistant) | 109.3 ± 15.3 |

| Nigerian (Chloroquine-susceptible) | 88.5 ± 25.1 |

IC₅₀ values represent the mean ± standard deviation.

Method: A semi-micro drug susceptibility test was used to evaluate the in vitro activity of this compound.

Parasite Culture: P. falciparum strains were cultured in vitro.

Assay: The assay measures the inhibition of parasite growth in the presence of varying concentrations of the drug. The 50% inhibitory concentration (IC₅₀) was determined.

Antischistosomal Activity

This compound has shown significant activity against S. mansoni in preclinical models.

| Parameter | Result |

| Dose | 200 mg/kg (single oral) |

| Worm Burden Reduction | 93.1% |

| Hepatic Shift | Majority of worms migrated to the liver at 1 week post-treatment |

| [1] |

Animal Model: Mice chronically infected with S. mansoni.[1]

Treatment: A single oral dose of 200 mg/kg of this compound was administered.[1]

Efficacy Endpoints:

-

Worm Burden Reduction: The number of worms in treated mice was compared to that in untreated controls.[1]

-

Hepatic Shift: The migration of worms from the mesenteric veins to the liver was monitored as an indicator of drug effect.[1]

Mechanism of Action

As an aryl amino alcohol, the proposed mechanism of action for this compound's antimalarial activity is the inhibition of hemozoin formation in the parasite's food vacuole.

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Aryl amino alcohols like this compound are thought to interfere with this process. They are believed to accumulate in the acidic food vacuole and form a complex with heme, which then caps (B75204) the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

Mandatory Visualization: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound's antimalarial action.

Mandatory Visualization: Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

This compound demonstrates significant in vitro and in vivo activity against both malaria and schistosomiasis parasites. Its pharmacokinetic profile is characterized by altered disposition in the presence of S. mansoni infection in mice, highlighting the importance of considering disease state in drug development. The proposed mechanism of action, consistent with other aryl amino alcohols, involves the inhibition of heme detoxification in the malaria parasite. Further research is warranted to fully elucidate its metabolic pathways, establish its pharmacokinetic profile in humans, and further explore its therapeutic potential.

References

Enpiroline: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpiroline is an amino alcohol antimalarial agent active against chloroquine-resistant Plasmodium falciparum.[1][2] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents relevant biological pathways. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known information about this compound's structure with established principles of pharmaceutical analysis and drug development.

Core Physicochemical Properties

A foundational understanding of this compound's basic properties is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈F₆N₂O | [3] |

| Molecular Weight | 404.35 g/mol | [3] |

| Chemical Structure | (±)-(R,R)-α-[2-(Trifluoromethyl)-6-(α,α,α-trifluoro-p-tolyl)-4-pyridyl]-2-piperidinemethanol | [3] |

| Appearance | Crystalline solid (based on crystallographic studies) | [1][2] |

| CAS Number | 66364-73-6 | [4] |

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. This compound's structure, featuring both hydrophobic (trifluoromethylphenyl and pyridine (B92270) rings) and hydrophilic (alcohol and piperidine (B6355638) amine) moieties, suggests its solubility will be highly dependent on the pH and the polarity of the solvent.

Anticipated Aqueous Solubility

Given the presence of a basic piperidine nitrogen, this compound's aqueous solubility is expected to be pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the free base will predominate, likely leading to lower aqueous solubility. A detailed pH-solubility profile is essential for the development of oral and parenteral dosage forms.

Solubility in Organic Solvents

This compound is anticipated to exhibit good solubility in polar organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO), which are commonly used during early-stage in vitro testing. Its solubility in non-polar solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is presented as a template for researchers to populate with experimental data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data not available | Shake-flask / HPLC |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | Shake-flask / HPLC |

| Phosphate Buffer (pH 6.8) | 37 | Data not available | Shake-flask / HPLC |

| Phosphate Buffer (pH 7.4) | 37 | Data not available | Shake-flask / HPLC |

| Methanol | 25 | Data not available | Shake-flask / HPLC |

| Ethanol | 25 | Data not available | Shake-flask / HPLC |

| Acetonitrile | 25 | Data not available | Shake-flask / HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-flask / HPLC |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

-

Preparation : Add an excess amount of this compound to a series of vials.

-

Solvent Addition : Add a precise volume of the desired solvent (e.g., water, buffer, organic solvent) to each vial.

-

Equilibration : Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling : After equilibration, allow the vials to stand to let undissolved solids settle.

-

Filtration : Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis : Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of this compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation : Determine the solubility by comparing the sample concentration to a standard curve of known this compound concentrations.

Stability Profile

Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance. Forced degradation studies are a key component of this process.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing to predict its degradation profile.[5][6][7]

Specific experimental stability data for this compound is not available in the reviewed literature. The table below summarizes the expected outcomes based on the chemical structure and serves as a template for experimental results.

| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N - 1 N HCl, Heat (e.g., 80°C) | Degradation likely | Potential hydrolysis of ether or other susceptible bonds. |

| Base Hydrolysis | 0.1 N - 1 N NaOH, Heat (e.g., 60°C) | Degradation likely | Similar to acid hydrolysis, potential for base-catalyzed reactions. |

| Oxidation | 3-30% H₂O₂, Room Temp/Heat | Degradation possible | The piperidine nitrogen and tertiary alcohol are potential sites of oxidation. |

| Thermal Degradation | Dry Heat (e.g., 105°C) | Stable or minor degradation | The molecule is largely aromatic and may be thermally stable. |

| Photostability | ICH Q1B conditions (UV/Vis light) | Degradation possible | Aromatic systems can be susceptible to photolytic degradation. |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water).

-

Stress Conditions :

-

Acid/Base Hydrolysis : Treat the stock solution with an acid (e.g., 1 N HCl) or a base (e.g., 1 N NaOH) and heat as required (e.g., 80°C) for a defined period.

-

Oxidation : Treat the stock solution with hydrogen peroxide (e.g., 3-30%) at room temperature or with gentle heating.

-

Thermal Stress : Store the solid drug substance in a calibrated oven at a high temperature (e.g., 105°C).

-

Photostability : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points : Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis : Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis : Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. The method should be capable of separating the parent drug from all significant degradation products.

-

Data Evaluation : Calculate the percentage of degradation. For significant degradants, further structural elucidation using techniques like LC-MS/MS and NMR may be necessary.

Mechanism of Action and Relevant Pathways

This compound belongs to the amino alcohol class of antimalarials, which are thought to interfere with heme detoxification in the malaria parasite, Plasmodium falciparum.

Heme Detoxification Pathway

The parasite digests hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Amino alcohol antimalarials are believed to inhibit this crucial detoxification process.

The proposed mechanism involves the accumulation of this compound in the parasite's acidic digestive vacuole. Here, it is thought to bind to free heme or the growing hemozoin crystal face, preventing further polymerization.[8] This leads to the buildup of toxic heme, which induces oxidative stress and damages parasite membranes, ultimately leading to its death.[9][10] The formation of intermolecular hydrogen bonds may play a role in the ability of amino alcohol antimalarials to bind to a common receptor site.[1][2]

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a robust framework for researchers and drug developers. Based on its chemical structure, this compound is predicted to have pH-dependent aqueous solubility and susceptibility to degradation under hydrolytic and oxidative stress. The detailed experimental protocols provided herein offer a clear path for generating the necessary data to support formulation development and regulatory submissions. A thorough characterization of these properties is a critical step in advancing this compound as a potential treatment for malaria.

References

- 1. Crystal and molecular structure of the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal and molecular structure of the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C19H18F6N2O | CID 3033333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]

Enantiomers of Enpiroline: A Technical Deep Dive into Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline is a phenanthrenemethanol antimalarial agent that has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (+)-enpiroline and (-)-enpiroline. The stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the biological activity of this compound enantiomers, summarizing available quantitative data, detailing experimental methodologies, and visualizing potential mechanisms of action.

Biological Activity of this compound Enantiomers

The primary biological activity of this compound and its enantiomers is their antiplasmodial effect. In vitro studies have been conducted to assess their efficacy against various strains of P. falciparum.

Quantitative Data on Antiplasmodial Activity

While detailed studies on the individual enantiomers are limited, existing research indicates that both the (+) and (-) enantiomers of this compound exhibit similar in vitro activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum[1][2]. For comparative purposes, the 50% inhibitory concentrations (IC50) for racemic this compound are presented in the table below.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Racemic this compound | W2 (chloroquine-resistant) | 11.5 | [3] |

| Racemic this compound | 3D7 (chloroquine-susceptible) | 21.6 | [3] |

Table 1: In Vitro Antiplasmodial Activity of Racemic this compound

Experimental Protocols

The following sections detail the methodologies used to evaluate the biological activity of this compound enantiomers.

In Vitro Antiplasmodial Activity Assay

A common method to determine the in vitro antiplasmodial activity is the semi-micro drug susceptibility test, often utilizing a fluorescent dye such as SYBR Green I to quantify parasite growth.

Protocol: SYBR Green I-based Drug Susceptibility Assay

-

Parasite Culture: P. falciparum strains (e.g., W2, 3D7) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium is typically RPMI-1640 supplemented with HEPES, sodium bicarbonate, gentamycin, and human serum or AlbuMAX.

-

Drug Preparation: this compound enantiomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions. Serial dilutions are then prepared in culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, the drug dilutions are added in triplicate. Control wells containing no drug and solvent controls are also included.

-

Parasite Inoculation: Asynchronous parasite cultures, predominantly at the ring stage, are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%. This parasite suspension is then added to each well of the assay plate.

-

Incubation: The plates are incubated for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of parasites.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).

-

Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

References

- 1. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Enpiroline's Molecular Siege: Targeting Heme Detoxification in Malaria Parasites

For Immediate Release

A Deep Dive into the Antimalarial Action of Enpiroline, a Potent Aryl-Amino Alcohol Compound

This technical guide offers an in-depth exploration of the molecular targets and mechanism of action of this compound, a synthetic aryl-amino alcohol antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against malaria. While the precise molecular target of this compound has not been definitively identified, substantial evidence points towards the disruption of the parasite's heme detoxification pathway as its primary mode of action.

The Prime Suspect: Inhibition of Hemozoin Formation

This compound belongs to the class of aryl-amino alcohol antimalarials, which includes well-known drugs like mefloquine (B1676156) and halofantrine (B180850).[1] The prevailing hypothesis for the mechanism of action of this drug class centers on the inhibition of hemozoin formation within the malaria parasite's digestive vacuole.[1][2][3]

During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin for nutrients. This process releases toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble, inert crystalline pigment called hemozoin.[4][5] Aryl-amino alcohols like this compound are thought to interfere with this crucial detoxification process.[1][2][3] The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.

A study evaluating the β-hematin (the synthetic equivalent of hemozoin) inhibition capacity of this compound analogs lends support to this proposed mechanism.[2] However, it is noteworthy that for some quinoline-related drugs, a direct correlation between in vitro antimalarial activity and the inhibition of heme polymerization has not been firmly established, suggesting that other mechanisms or contributing factors may be involved.[6]

Structural Clues: A Common Receptor Site?

X-ray crystallography studies of this compound have revealed that it can form intermolecular hydrogen bonds.[7][8] This structural feature is shared with other amino alcohol antimalarials and suggests the potential for these drugs to bind to a common receptor site within the parasite, possibly a protein or a complex involved in the heme polymerization process.[7][8] The precise nature of this putative receptor remains an active area of investigation.

Quantitative Insights: In Vitro Activity

While specific quantitative data on this compound's binding affinity to a molecular target is unavailable, its potent antimalarial activity has been demonstrated in vitro. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound's enantiomers against chloroquine-susceptible and chloroquine-resistant strains of P. falciparum.

| Compound | Strain | IC50 (nmol/L) |

| (+)-Enpiroline | FCI-2/Thailand (chloroquine-resistant) | 45.3 ± 10.1 |

| (-)-Enpiroline | FCI-2/Thailand (chloroquine-resistant) | 51.9 ± 12.4 |

| (+)-Enpiroline | Nigerian (chloroquine-susceptible) | 33.7 ± 8.7 |

| (-)-Enpiroline | Nigerian (chloroquine-susceptible) | 39.8 ± 9.5 |

Data from Basco et al. (1992).[9][10]

The similar activity of the two enantiomers suggests that the specific stereochemistry at the chiral center may not be critical for its antimalarial effect, or that both enantiomers can adopt a conformation suitable for interacting with the target.[9][10]

Experimental Protocols: Unmasking the Mechanism

The investigation into the mechanism of action of this compound and other aryl-amino alcohols relies on key experimental assays. A fundamental method is the in vitro heme polymerization inhibition assay.

Heme Polymerization Inhibitory Assay (HPIA)

This assay assesses the ability of a compound to inhibit the formation of β-hematin from hemin (B1673052) (the chloride salt of heme). A typical protocol is as follows:

-

Preparation of Reagents:

-

Hemin solution (e.g., in dimethyl sulfoxide (B87167) - DMSO).

-

Acetate (B1210297) buffer (acidic pH, e.g., pH 4.8).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Phosphate buffered saline (PBS).

-

Sodium bicarbonate solution.

-

Alkaline solution (e.g., NaOH).

-

-

Assay Procedure:

-

In a 96-well microplate, add the hemin solution to the acetate buffer.

-

Add the test compound at various concentrations.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 18-24 hours) to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Remove the supernatant containing unreacted hemin.

-

Wash the pellet with DMSO to remove any remaining unreacted hemin.

-

Dissolve the β-hematin pellet in an alkaline solution.

-

Measure the absorbance of the dissolved β-hematin using a microplate reader at a specific wavelength (e.g., 405 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound relative to a no-drug control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.

-

Visualizing the Molecular Battleground

The following diagrams illustrate the proposed mechanism of action of this compound and the workflow of the heme polymerization inhibitory assay.

Caption: Proposed mechanism of action of this compound in the digestive vacuole of P. falciparum.

Caption: Workflow of the in vitro Heme Polymerization Inhibitory Assay (HPIA).

Future Directions and Conclusion

While the inhibition of heme polymerization is the most strongly supported mechanism of action for this compound, the possibility of other molecular targets cannot be entirely ruled out. The identification of a specific protein or complex that this compound binds to would be a significant breakthrough, potentially enabling structure-based drug design for more potent and selective antimalarials. Further research into potential resistance mechanisms to this compound could also provide valuable clues to its precise molecular interactions within the parasite.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Haematin (haem) polymerization and its inhibition by quinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between antimalarial drug activity, accumulation, and inhibition of heme polymerization in Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal and molecular structure of the antimalarial agent this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of Enpiroline: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the antimalarial agent enpiroline. By presenting detailed crystallographic data, experimental methodologies, and logical workflows, this document aims to facilitate a deeper understanding of the structural underpinnings of this potent therapeutic agent, aiding in the rational design of novel analogues and a more profound comprehension of its mechanism of action.

Crystallographic Data of this compound

The three-dimensional structure of this compound was elucidated using X-ray crystallography, revealing a complex and informative molecular arrangement.[1][2] The key crystallographic parameters have been summarized in the table below for clarity and comparative analysis.

| Parameter | Value |

| Chemical Formula | C₁₉H₁₈F₆N₂O |

| Molecular Weight | 404.3 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Unit Cell Dimensions | |

| a | 9.454 ± 0.004 Å |

| b | 18.908 ± 0.008 Å |

| c | 10.300 ± 0.004 Å |

| α | 90° |

| β | 96.55 ± 0.03° |

| γ | 90° |

| Unit Cell Volume (V) | 1829.2 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (D_c) | 1.46 g/cm³ |

| Radiation Source | CuKα (λ = 1.54178 Å) |

| Absorption Coefficient (μ) | 11.49 cm⁻¹ |

| Final R-factor | 8.7% for 1,798 reflections |

Table 1: Crystallographic Data for this compound.[1][2]

The crystal structure analysis revealed that the phenyl and pyridine (B92270) rings of the this compound molecule are twisted relative to each other by approximately 18 degrees.[2] A significant feature of the molecular conformation is an intramolecular hydrogen bond between the aliphatic nitrogen and oxygen atoms, with an N-O distance of 2.80 Å.[1][2] Furthermore, the molecules are linked by intermolecular hydrogen bonds between the aliphatic nitrogen and oxygen atoms of adjacent molecules, suggesting a potential mode of interaction with a common receptor site.[1][2]

Experimental Protocols

The determination of the crystal structure of this compound involved a series of well-established crystallographic techniques. While a detailed, step-by-step protocol is not available in the provided literature, the key experimental stages can be inferred from the published data.[1][2]

1. Crystallization: Single crystals of this compound suitable for X-ray diffraction were grown. The specific solvent system and crystallization conditions (e.g., temperature, concentration, method) would have been optimized to yield high-quality crystals.

2. X-ray Data Collection: A single crystal was mounted on a goniometer and irradiated with monochromatic X-rays, in this case, CuKα radiation.[1][2] The diffraction data, consisting of the positions and intensities of the diffracted X-ray beams, were collected at room temperature.[2]

3. Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure. This process involves determining the phases of the structure factors, which leads to an initial electron density map of the molecule. The atomic positions were then refined, and hydrogen atoms were located. The final refinement of the structural model resulted in an R-factor of 8.7%, indicating a good agreement between the observed and calculated structure factors.[2] The atomic scattering factors used in the refinement were incorporated in the SHELXTL software package.[1]

Visualizing the Workflow and Molecular Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound is a chiral molecule, and the crystallographic study was performed on a racemic mixture of its enantiomers.[1][2] The analysis revealed that one enantiomer of this compound has a conformation that superimposes well with quinine, while the other enantiomer aligns better with quinidine, suggesting that both may possess antimalarial activity.[1][2]

Signaling Pathways

The precise mechanism of action of quinoline-containing antimalarial agents like this compound is not yet fully elucidated.[1] Consequently, a specific signaling pathway directly modulated by this compound has not been identified. Further research is required to uncover the molecular targets and signaling cascades affected by this class of drugs to better understand their therapeutic effects and potential for resistance development.

This guide provides a foundational understanding of the crystal structure of this compound, offering valuable data and procedural insights for the scientific community. The elucidation of this structure is a critical step towards the development of more effective antimalarial therapies.

References

Investigating the Structure-Activity Relationship of Enpiroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpiroline, a 4-pyridinemethanol (B147518) derivative, is a potent antimalarial agent active against chloroquine-resistant strains of Plasmodium falciparum. Understanding the relationship between its chemical structure and biological activity is crucial for the development of more effective and safer analogues. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental evaluation protocols, and key structural features influencing its antiplasmodial efficacy.

Structure-Activity Relationship of this compound and Related Amino Alcohols

The antimalarial activity of this compound and other amino alcohol antimalarials is intrinsically linked to specific structural features. The core pharmacophore consists of an aromatic system linked to an amino alcohol moiety.[1] Key structural aspects influencing activity include:

-

The Amino Alcohol Moiety: The presence of both a hydroxyl and an amino group is critical for activity. The intramolecular hydrogen bond between the aliphatic nitrogen and the oxygen atom, as observed in the crystal structure of this compound, is a key feature shared with other amino alcohol antimalarials like quinine.[2] This suggests a common binding interaction at the target site. The distance between the nitrogen and oxygen atoms in this compound is approximately 2.80 Å.[2]

-

Stereochemistry: this compound is a chiral molecule, and its stereochemistry can influence biological activity. However, studies comparing the enantiomers of this compound have shown that they exhibit similar in vitro activities against both chloroquine-susceptible and -resistant strains of P. falciparum.[3] This is in contrast to some other quinoline (B57606) methanols where one enantiomer is significantly more active.

-

The Aromatic System: this compound possesses a phenyl-pyridine ring system. The two aromatic rings are twisted from each other by approximately 18 degrees.[2] Modifications to this aromatic core can significantly impact potency. For instance, in related quinoline methanols, substitutions on the quinoline ring have been extensively studied to optimize activity and reduce toxicity.

-

The Piperidine (B6355638) Ring: The piperidine ring in this compound contributes to the overall conformation and basicity of the molecule. Variations in this ring system in related compounds have been shown to affect both potency and pharmacokinetic properties.

| Compound | P. falciparum Strain | IC50 (nM) |

| (+)-Enpiroline | Chloroquine-susceptible | Similar to (-)-Enpiroline |

| (-)-Enpiroline | Chloroquine-susceptible | Similar to (+)-Enpiroline |

| (+)-Enpiroline | Chloroquine-resistant | Similar to (-)-Enpiroline |

| (-)-Enpiroline | Chloroquine-resistant | Similar to (+)-Enpiroline |

| Mefloquine (B1676156) | Chloroquine-susceptible | - |

| Mefloquine | Chloroquine-resistant | - |

| Halofantrine (B180850) | Chloroquine-susceptible | - |

| Halofantrine | Chloroquine-resistant | - |

Note: Specific IC50 values for this compound enantiomers were not detailed in the available literature, only that they were similar. The enantiomers of halofantrine were the most active, followed by mefloquine and then this compound.[3]

Proposed Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated. However, like other quinoline-containing antimalarials, its primary mechanism of action is believed to be the interference with the detoxification of heme in the parasite's acidic food vacuole.[4][5]

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin. Amino alcohol antimalarials are thought to inhibit this polymerization process.[6][7] By accumulating in the food vacuole, these drugs can bind to heme, preventing its sequestration into hemozoin. The resulting buildup of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.

Experimental Protocols

The in vitro antiplasmodial activity of this compound and its analogues is typically determined using methods that measure the proliferation of P. falciparum in cultured human red blood cells. Two common assays are the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.

In Vitro Antiplasmodial Assay (SYBR Green I Method)

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Materials:

-

P. falciparum culture (e.g., 3D7 or Dd2 strains)

-

Human red blood cells (Type O+)

-

Complete RPMI 1640 medium (cRPMI)

-

SYBR Green I lysis buffer

-

Test compounds and control drugs (e.g., Chloroquine)

-

96-well microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Plate Preparation: Prepare serial dilutions of the test compounds in cRPMI in a 96-well plate. Include wells for positive (e.g., chloroquine) and negative (drug-free medium) controls.

-

Parasite Seeding: Add a suspension of parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Conclusion

The 4-pyridinemethanol scaffold of this compound represents a valuable template for the design of novel antimalarial agents. Key to its activity is the amino alcohol moiety and its specific stereochemical and conformational properties, which facilitate its proposed action of inhibiting hemozoin formation within the parasite. While comprehensive SAR data for a broad range of this compound derivatives is needed to fully delineate the contributions of each structural component, the existing information provides a solid foundation for future drug discovery efforts. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of new analogues, which will be instrumental in the development of the next generation of antimalarial drugs to combat the threat of drug resistance.

References

- 1. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal and molecular structure of the antimalarial agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of the enantiomers of mefloquine, halofantrine and this compound against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Bot Verification [rasayanjournal.co.in]

Enpiroline: A Technical Analysis of its Efficacy Against Chloroquine-Resistant Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains remain a significant challenge in the global effort to control malaria. This has necessitated the development of new antimalarial agents with novel mechanisms of action. Enpiroline, a pyridine (B92270) methanol (B129727) derivative, has demonstrated notable activity against these resistant parasite strains. This technical guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antimalarial properties.

Quantitative Data on the In Vitro Efficacy of this compound

The in vitro activity of this compound against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum has been evaluated in several studies. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

| Strain of P. falciparum | Chloroquine (B1663885) Susceptibility | This compound IC50 (nM) | Reference |

| Unnamed Strain | Susceptible | Not explicitly stated, but less active than mefloquine (B1676156) and halofantrine (B180850) | [1][2] |

| Unnamed Strain | Resistant | Not explicitly stated, but less active than mefloquine and halofantrine | [1][2] |

| 3D7 | Susceptible | 75.9 | [3] |

| W2 | Resistant | 198.8 | [3] |

Mechanism of Action: Inhibition of Heme Polymerization

A crucial aspect of the survival of Plasmodium falciparum within human erythrocytes is the detoxification of heme, a byproduct of hemoglobin digestion. The parasite achieves this by polymerizing toxic heme into inert hemozoin crystals in its digestive vacuole. Many antimalarial drugs, including chloroquine, exert their effect by interfering with this process.

Recent studies have investigated the capacity of this compound to inhibit β-hematin formation, the synthetic equivalent of hemozoin. The results indicate that this compound's mechanism of action is, at least in part, attributed to the disruption of this vital detoxification pathway.

| Compound | Inhibition of β-hematin formation (IC50, mM) | Reference |

| Chloroquine | < 2 | [3] |

| This compound | > 2 | [3] |

While this compound itself showed weaker inhibition of β-hematin formation compared to chloroquine in this particular assay, derivatives of this compound have demonstrated more potent inhibitory activity, suggesting that this chemical scaffold holds promise for the development of new antimalarials targeting heme detoxification[3].

Proposed mechanism of this compound's antimalarial activity.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Testing

A standardized method for assessing the in vitro activity of antimalarial compounds like this compound against P. falciparum is crucial for reproducibility and comparison of results. The following is a representative protocol based on commonly used semi-micro drug susceptibility tests.

1. Parasite Culture:

-

P. falciparum strains (both chloroquine-susceptible and -resistant) are maintained in continuous culture in human erythrocytes (blood group O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

-

Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Parasitemia is synchronized, typically to the ring stage, by methods such as sorbitol treatment.

2. Drug Dilution and Plate Preparation:

-